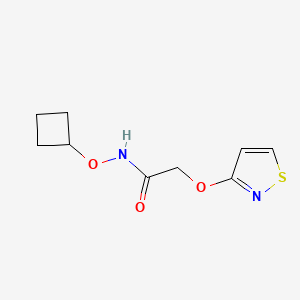
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide, also known as CBPT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CBPT is a benzotriazole derivative that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been found to interact with certain proteins that are involved in the aggregation of amyloid-beta peptides in Alzheimer's disease.
Biochemical and Physiological Effects:
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has been found to have both biochemical and physiological effects. In vitro studies have shown that N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been found to induce apoptosis in cancer cells. In vivo studies have shown that N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has anti-tumor activity in animal models. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been found to inhibit the aggregation of amyloid-beta peptides in vitro, which may have potential therapeutic effects in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been found to sensitize cancer cells to radiation therapy. Another advantage is its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides. One limitation of using N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide. One direction is to further investigate its mechanism of action in cancer cells and Alzheimer's disease. Another direction is to study its potential use in combination with other drugs or therapies for cancer and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis of N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide and improve its solubility in water for better bioavailability.
Synthesis Methods
The synthesis of N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide involves a multistep process that includes the reaction of 3-methylbenzotriazole with cyclobutanol, followed by the reaction of the resulting product with phosgene to form N-cyclobutyloxy-3-methylbenzotriazole-4-carboxamide. The final step involves the reaction of this intermediate product with sodium hydride and 4-chloro-3-nitrobenzoyl chloride to form N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide.
Scientific Research Applications
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer treatment. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to sensitize cancer cells to radiation therapy. N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-16-11-9(6-3-7-10(11)13-15-16)12(17)14-18-8-4-2-5-8/h8-9H,2-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTIBYDFLVWFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2C(=O)NOC3CCC3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutyloxy-3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6R)-2-[4-methyl-6-(trifluoromethyl)pyrimidine-2-carbonyl]-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437288.png)
![(1S,6R)-2-(2,4,5-trifluoro-3-hydroxybenzoyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437303.png)
![1-(3-chloro-2-fluorophenyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)triazole-4-carboxamide](/img/structure/B7437306.png)

![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![N-[2-(5-oxopyrrolidin-2-yl)phenyl]-2-propylpyrazole-3-carboxamide](/img/structure/B7437332.png)

![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)

![1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
![N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B7437366.png)